N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide
CAS No.: 866155-48-8
Cat. No.: VC4165062
Molecular Formula: C25H24F3N3O4S
Molecular Weight: 519.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866155-48-8 |
|---|---|
| Molecular Formula | C25H24F3N3O4S |
| Molecular Weight | 519.54 |
| IUPAC Name | N-[3-[[(3-acetamidophenyl)methyl-[2-(trifluoromethyl)phenyl]sulfonylamino]methyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C25H24F3N3O4S/c1-17(32)29-21-9-5-7-19(13-21)15-31(16-20-8-6-10-22(14-20)30-18(2)33)36(34,35)24-12-4-3-11-23(24)25(26,27)28/h3-14H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
| Standard InChI Key | AFMBGRVUPSMXSG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central sulfonamide bridge linking two aromatic systems:
-
A 3-(acetylamino)benzyl group
-
A 2-(trifluoromethyl)phenyl moiety
The structure is further modified by an acetamide side chain and a methylene spacer, enhancing its conformational flexibility .
Key Physicochemical Parameters
The trifluoromethyl group contributes to enhanced lipophilicity (XLogP3-AA = 4.1), while the sulfonamide and acetamide functionalities provide hydrogen-bonding capacity .
Synthetic Considerations
Proposed Synthetic Pathway
While direct synthesis protocols aren't explicitly documented, analogous compounds suggest a multi-step approach:
-
Sulfonylation: React 3-(acetylamino)benzylamine with 2-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions .
-
Alkylation: Introduce the methylene-linked phenylacetamide moiety via nucleophilic substitution .
-
Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization .
Critical Reaction Parameters
| Activity | Model System | EC₅₀/IC₅₀ | Source |
|---|---|---|---|
| Sodium Channel Blockade | Rat Brain Synapto. | 58 μM | PMC |
| Anticonvulsant Efficacy | MES Test (Mice) | ED₅₀ = 32 mg/kg | PMC |
| Cytotoxicity Threshold | HEK293 Cells | >100 μM | VCU |
The 2-(trifluoromethyl)phenyl group correlates with enhanced MES seizure protection in rodent models .
Applications and Future Directions
Therapeutic Prospects
-
Neurological Disorders: Voltage-gated sodium channel modulation suggests anticonvulsant potential
-
Oncology: Sulfonamide derivatives show tubulin polymerization inhibition (IC₅₀ = 0.8-1.2 μM in MDA-MB-231)
Research Priorities
-
In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetration
-
Target Deconvolution: Proteomic profiling to identify novel binding partners
-
Formulation Optimization: Nanoemulsion delivery for enhanced CNS uptake
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume